

# A Technical Guide to the Spectroscopic Profile of 4-(Ethylamino)-3-nitrobenzoic Acid

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## Compound of Interest

Compound Name: 4-(Ethylamino)-3-nitrobenzoic acid

Cat. No.: B1608762

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## Introduction

**4-(Ethylamino)-3-nitrobenzoic acid** is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a benzoic acid moiety, a secondary amine, and a nitro group, provides a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates.<sup>[1][2]</sup> A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and further chemical transformations.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for **4-(Ethylamino)-3-nitrobenzoic acid**, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of spectroscopy and comparative analysis with structurally related molecules.<sup>[3][4]</sup>

## Molecular Structure and Key Features

The molecular structure of **4-(Ethylamino)-3-nitrobenzoic acid** ( $C_9H_{10}N_2O_4$ , Molar Mass: 210.19 g/mol) is presented below.<sup>[5][6]</sup> Key structural features that dictate its spectroscopic behavior include the aromatic ring, the carboxylic acid group, the secondary ethylamino group, and the electron-withdrawing nitro group. X-ray crystallography studies have confirmed an intramolecular N—H···O hydrogen bond, which influences the conformation and electronic environment of the molecule.<sup>[2][7]</sup>

# Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **4-(Ethylamino)-3-nitrobenzoic acid** is expected to exhibit characteristic absorption bands corresponding to its constituent groups. The interpretation of these bands is based on established correlation tables and comparison with similar aromatic nitro compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

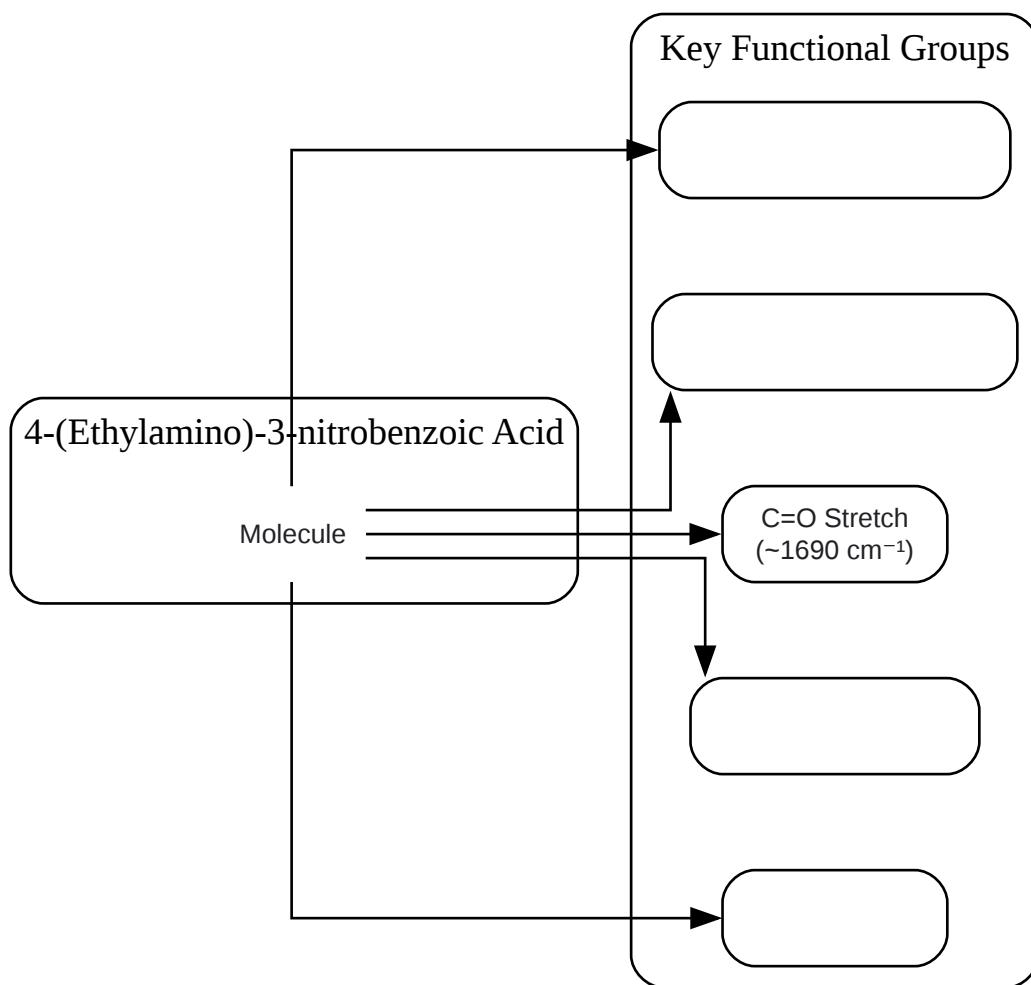
A small amount of the solid sample is placed directly on the diamond crystal of an ATR accessory.[\[4\]](#) The spectrum is typically recorded over a range of  $4000\text{-}650\text{ cm}^{-1}$  with a spectral resolution of  $4\text{ cm}^{-1}$  and an accumulation of 32 scans to ensure a high signal-to-noise ratio.[\[11\]](#)

## Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale and Causality
~3350-3310	Medium, Sharp	N-H Stretch	Characteristic of a secondary aromatic amine. The position is influenced by intramolecular hydrogen bonding with the adjacent nitro group. <a href="#">[8]</a> <a href="#">[12]</a>
~3100-2500	Broad	O-H Stretch (Carboxylic Acid)	The broadness is due to intermolecular hydrogen bonding between carboxylic acid dimers.
~3100-3000	Medium	Aromatic C-H Stretch	Typical for C-H bonds on a benzene ring.
~2980-2850	Medium	Aliphatic C-H Stretch	Asymmetric and symmetric stretching of the CH <sub>3</sub> and CH <sub>2</sub> groups of the ethyl substituent.
~1700-1680	Strong, Sharp	C=O Stretch (Carboxylic Acid)	The carbonyl stretch of the carboxylic acid, potentially shifted to a lower frequency due to conjugation with the aromatic ring and hydrogen bonding. <a href="#">[11]</a>
~1620-1600	Medium	N-H Bend	Bending vibration of the secondary amine. <a href="#">[8]</a>

~1580, ~1475	Medium-Strong	Aromatic C=C Stretch	Skeletal vibrations of the benzene ring.
~1530-1500	Strong	Asymmetric NO <sub>2</sub> Stretch	One of the two characteristic strong absorptions for a nitro group.[9][10]
~1350-1330	Strong	Symmetric NO <sub>2</sub> Stretch	The second characteristic strong absorption for a nitro group.[9][10]
~1300-1200	Strong	C-O Stretch (Carboxylic Acid)	Stretching vibration of the carbon-oxygen single bond of the carboxylic acid.
~1280-1250	Strong	Aromatic C-N Stretch	Characteristic stretching vibration for an aromatic amine.[8]
~920	Broad, Medium	O-H Bend (out-of-plane)	Characteristic of hydrogen-bonded carboxylic acid dimers.

## Visualization of Key IR Vibrational Modes



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Caption: Key IR vibrational modes for **4-(Ethylamino)-3-nitrobenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

The sample is dissolved in a deuterated solvent, typically DMSO-d<sub>6</sub>, to a concentration of 5-10 mg/mL.<sup>[13]</sup> Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.<sup>[14]</sup> Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[14]

## Predicted $^1\text{H}$ NMR Spectral Data (in $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale and Causality
~13.0	Singlet (broad)	1H	COOH	The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift.
~8.5	Doublet	1H	H-2	This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and shifted downfield. It will be split by H-6.
~8.2	Doublet of Doublets	1H	H-6	This proton is ortho to the carboxylic acid group and meta to the nitro group. It will be split by both H-5 and H-2.
~7.0	Doublet	1H	H-5	This proton is ortho to the electron-donating ethylamino group, which shields it, causing an upfield shift compared to the

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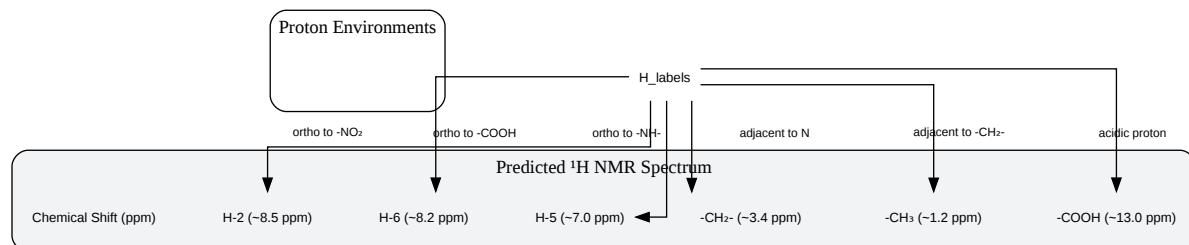
				other aromatic protons. It will be split by H-6.
~3.4	Quartet	2H	-CH <sub>2</sub> -	The methylene protons of the ethyl group are adjacent to the nitrogen atom. They will be split into a quartet by the neighboring methyl protons.
~1.2	Triplet	3H	-CH <sub>3</sub>	The methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons.

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## Predicted <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale and Causality
~167	C=O	The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
~150	C-4	This carbon is directly attached to the nitrogen of the electron-donating amino group, causing a significant downfield shift.
~140	C-3	The carbon atom bearing the electron-withdrawing nitro group is expected to be deshielded.
~135	C-2	This carbon is adjacent to the nitro group and will be deshielded.
~130	C-6	Aromatic carbon.
~120	C-1	The carbon attached to the carboxylic acid group.
~115	C-5	This carbon is shielded by the ortho amino group.
~45	-CH <sub>2</sub> -	The methylene carbon of the ethyl group.
~14	-CH <sub>3</sub>	The methyl carbon of the ethyl group.

## Visualization of $^1\text{H}$ NMR Assignments

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Caption: Predicted  $^1\text{H}$  NMR chemical shifts for **4-(Ethylamino)-3-nitrobenzoic acid**.

## Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For nitrobenzoic acids, electrospray ionization (ESI) in negative ion mode is often employed.[15][16]

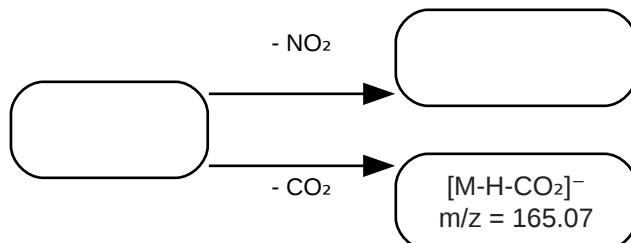
## Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The sample is dissolved in a suitable solvent like methanol or acetonitrile and injected into a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[16] Data is collected in negative ion mode.

## Predicted Mass Spectral Data (ESI Negative Ion Mode)

m/z	Ion	Rationale and Causality
209.05	$[\text{M}-\text{H}]^-$	The deprotonated molecule, representing the molecular ion. This is typically the base peak in ESI negative mode for carboxylic acids.[16]
163.06	$[\text{M}-\text{H}-\text{NO}_2]^-$	Loss of the nitro group (46 Da) from the molecular ion.
165.07	$[\text{M}-\text{H}-\text{CO}_2]^-$	Decarboxylation, the loss of carbon dioxide (44 Da), is a common fragmentation pathway for benzoic acids.[15]

## Visualization of Mass Spectrometry Fragmentation Pathway



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Caption: Predicted ESI(-) mass spectrometry fragmentation of **4-(Ethylamino)-3-nitrobenzoic acid**.

## Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the identification and characterization of **4-(Ethylamino)-3-nitrobenzoic acid**. The interplay of the ethylamino, nitro, and carboxylic acid functional groups results in a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers, enabling confident

structural verification and facilitating the advancement of scientific endeavors that utilize this versatile chemical entity.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4-(Ethylamino)-3-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1608762#spectroscopic-data-for-4-ethylamino-3-nitrobenzoic-acid>]

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